4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride 4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1539266-23-3
VCID: VC0130374
InChI: InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
SMILES: COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl
Molecular Formula: C18H23ClFNO3
Molecular Weight: 355.834

4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride

CAS No.: 1539266-23-3

Reference Standards

VCID: VC0130374

Molecular Formula: C18H23ClFNO3

Molecular Weight: 355.834

4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride - 1539266-23-3

CAS No. 1539266-23-3
Product Name 4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride
Molecular Formula C18H23ClFNO3
Molecular Weight 355.834
IUPAC Name 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
Standard InChIKey KVGRWNBRTQPQAM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator